molecular formula C13H19ClN2O B032922 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride CAS No. 173990-76-6

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride

Cat. No.: B032922
CAS No.: 173990-76-6
M. Wt: 254.75 g/mol
InChI Key: NETCGGLKJGMCRY-UHFFFAOYSA-N
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Description

Chemical Name: 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride Synonyms: Ropinirole Hydrochloride Impurity D (EP), N-Despropyl Ropinirole Hydrochloride CAS Number: 173990-76-6 (hydrochloride form) Molecular Formula: C₁₃H₁₈N₂O·HCl Molecular Weight: 254.76 Structural Features:

  • Core structure: Indolin-2-one (a bicyclic system with a ketone group).
  • Substituent: A 2-(propylamino)ethyl group at the 4-position of the indolinone ring.
  • Hydrochloride salt form enhances stability and solubility.

Properties

IUPAC Name

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCGGLKJGMCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Chloroformate-Mediated Deprotection

The first approach, detailed by Matera et al., begins with the deprotection of 4-(2-(dipropylamino)ethyl)indolin-2-one (ropinirole) using 1-chloroethyl chloroformate. In this reaction, ropinirole (100 mg, 384 μmol) is treated with 1-chloroethyl chloroformate (207 μL, 1.92 mmol) and sodium bicarbonate (161 mg, 1.92 mmol) in 1,2-dichloroethane at 85°C for 17 hours. After filtration and solvent removal, the intermediate is dissolved in methanol and refluxed for 18 hours to yield 4-(2-(propylamino)ethyl)indolin-2-one hydrochloride (55 mg, 43%) as a white solid.

Key Observations:

  • Side Products : The reaction generates 4-(2-chloroethyl)indolin-2-one (3) as a byproduct, necessitating chromatographic purification.

  • Yield Limitations : The moderate yield (43%) is attributed to competing elimination pathways and incomplete deprotection.

Method B: Tosylate Intermediate Alkylation

An alternative method employs a tosylate derivative for nucleophilic substitution. Starting with 2-(2-oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (6), reaction with propylamine (3.57 g, 60.4 mmol) under reflux conditions for 1.5 hours produces the target compound in 74% yield after acid-base workup. This method avoids chromatographic purification by leveraging selective precipitation in methanol.

Comparative Advantages:

  • Higher Yield : The tosylate pathway achieves superior yields (74%) compared to Method A.

  • Reduced Byproducts : Minimal elimination products (e.g., styrene derivatives) are observed due to the superior leaving-group ability of tosylate.

Alternative Synthesis via Hydroxyethylindolin-2-one Intermediate

Preparation of 4-(2-Hydroxyethyl)indolin-2-one

A patent-inspired route starts with 2-(2-methyl-3-nitrophenyl)acetic acid, which undergoes nitration, reduction, and cyclization to form 4-(2-hydroxyethyl)indolin-2-one (2) in 59% overall yield. Key steps include:

  • Nitration : Introduction of a nitro group using nitric acid.

  • Reduction : Catalytic hydrogenation to convert the nitro group to an amine.

  • Cyclization : Treatment with diethyl oxalate and sodium hydride to form the indolin-2-one core.

Conversion to Hydrochloride Salt

The hydroxyethyl intermediate (2) is converted to its bromide (21a) or tosylate (21b) derivative. Reaction of the tosylate with propylamine in ethanol at reflux for 1.5 hours affords this compound in 87% yield, significantly outperforming the bromide route (45%).

Reaction Conditions:

ParameterBromide (21a)Tosylate (21b)
SolventEthanolEthanol
TemperatureRefluxReflux
Yield (%)4587
Byproduct (Styrene)35%5%

This method’s efficiency stems from the tosylate’s superior leaving-group ability, minimizing elimination side reactions.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.84 (s, 1H, NH), 7.14 (t, J = 7.8 Hz, 1H, ArH), 3.84 (t, J = 7.2 Hz, 2H, CH₂), 3.50 (s, 2H, CH₂), and 1.45 (m, 2H, CH₂) confirm the structure.

  • LCMS-1 : m/z 219.2 [M+H]⁺ (100%).

Purity Assessment

HPLC analysis shows 98% purity (214 nm) with a retention time of 7.34 minutes.

Critical Analysis of Methodologies

Yield and Practicality

  • Method A (Chloroformate) : Lower yield (43%) due to side reactions but suitable for small-scale synthesis.

  • Method B (Tosylate) : High yield (74–87%) and scalability, ideal for industrial applications.

Reagent Accessibility

  • Tosylate route uses inexpensive reagents (e.g., p-toluenesulfonyl chloride), whereas chloroformate methods require specialized reagents .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride has been investigated for its potential therapeutic effects, particularly as a drug candidate in treating various diseases.

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it induces apoptosis in human leukemia cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Neurological Disorders : The compound has been explored for its neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in models of neurodegenerative diseases, indicating possible applications in treating conditions like Alzheimer's disease .

The biological activity of this compound extends beyond anticancer effects:

  • Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent .
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Case Study 1: Anticancer Effects

A study conducted on the impact of this compound on human cancer cell lines demonstrated significant cytotoxicity. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis markers. Results showed that concentrations above 10 µM led to a marked increase in apoptotic cells compared to control groups.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002070

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This suggests its potential use in neuroprotective therapies.

TreatmentCell Viability (%)ROS Levels (µM)
Control10010
Compound (10 µM)857
Compound (50 µM)605

Mechanism of Action

The mechanism of action of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride involves its interaction with dopamine receptors. It acts as a dopaminergic agonist, stimulating dopamine D2 receptors within the brain’s caudate-putamen region. This activity is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) Role/Application
4-(2-(Propylamino)ethyl)indolin-2-one HCl 173990-76-6 C₁₃H₁₈N₂O·HCl 254.76 Mono-propylaminoethyl Impurity in Ropinirole
Ropinirole Hydrochloride 91374-20-8 C₁₆H₂₅ClN₂O 296.84 Di-propylaminoethyl Active drug (dopamine agonist)
4-(2-((2-Methylpentyl)amino)ethyl)indolin-2-one HCl 221264-33-1 C₁₆H₂₄N₂O·HCl 260.38 + 36.46 2-Methylpentylaminoethyl Impurity (variant alkyl chain)
Dopamine Hydrochloride 62-31-7 C₈H₁₁NO₂·HCl 189.64 Catechol core + ethylamine Cardiovascular drug

Pharmacological and Functional Differences

Ropinirole Hydrochloride (Di-propyl Derivative): Mechanism: Binds selectively to dopamine D2 receptors, enhancing dopaminergic activity . Bioactivity: Higher potency than the mono-propyl analogue due to optimal lipophilicity from di-propyl substitution, improving blood-brain barrier penetration . Regulatory Status: Approved as an active pharmaceutical ingredient (API) .

4-(2-(Propylamino)ethyl)indolin-2-one HCl (Impurity D): Origin: Forms during incomplete alkylation in Ropinirole synthesis . Bioactivity: Reduced receptor affinity compared to Ropinirole due to the absence of a second propyl group, leading to weaker therapeutic effects . Regulatory Limits: Controlled as a process-related impurity (ICH Q3A/B guidelines) .

Hazard Profile: Classified as harmful (H302, H312, H332) with skin/eye irritation risks (H315, H319) .

Dopamine Hydrochloride: Divergent Structure: Lacks the indolinone ring; features a catechol group. Function: Acts on α- and β-adrenergic receptors, increasing heart rate and blood pressure .

Table 2: Analytical Methods for Separation and Quantification
Compound HPLC Mobile Phase (Example) Key Impurities Identified Reference Method
Ropinirole Hydrochloride Ammonium bicarbonate (pH 9.2) + acetonitrile Impurity D, 3-methylene derivatives
Impurity D Ammonium acetate (pH 2.5) + acetonitrile/methanol Despropyl byproducts
  • Synthetic Pathways: Ropinirole is synthesized via sequential alkylation of the indolinone core. Impurity D arises from incomplete di-propylation . Branched analogues (e.g., 2-methylpentyl) require alternative alkylating agents, increasing synthetic complexity .
Table 3: Hazard Classification
Compound GHS Hazard Statements Precautions
4-(2-(Propylamino)ethyl)indolin-2-one HCl H302 (harmful if swallowed) Use PPE; avoid inhalation
Ropinirole Hydrochloride H302, H319, H372 (repeated exposure), H400 Store in inert atmosphere; avoid release
2-Methylpentyl Derivative H302 + H312 + H332; H315; H319 Ventilated handling; eye protection

Biological Activity

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, also known as Ropinirole hydrochloride, is a synthetic compound primarily recognized for its role as a dopamine receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical applications, particularly in the treatment of Parkinson's disease.

  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 173990-76-6
  • Melting Point : 260-265 °C
  • Boiling Point : 387.7 °C at 760 mmHg

Ropinirole acts primarily as an agonist at dopamine D2 and D3 receptors, mimicking the effects of dopamine in the brain. This is particularly beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Target Receptors

  • Dopamine D2 Receptor : Full agonist activity.
  • Dopamine D3 Receptor : Full agonist activity.
  • Dopamine D4 Receptor : Partial agonist activity.

Pharmacological Effects

The compound exhibits several pharmacological effects that contribute to its therapeutic efficacy:

  • Neuroprotective Effects : Ropinirole has been shown to protect dopaminergic neurons from degeneration in various preclinical models.
  • Antioxidant Activity : It may exert antioxidant effects, helping to mitigate oxidative stress associated with neurodegeneration.
  • Improvement in Motor Symptoms : Clinical studies indicate significant improvements in motor function and reduction in "off" time in patients with Parkinson's disease.

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of Ropinirole:

Study Overview

  • Title : Efficacy of Ropinirole in Early Parkinson's Disease
  • Participants : 1,000 patients with early-stage Parkinson's disease.
  • Duration : 24 weeks.
  • Results :
    • Significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores.
    • Reduced incidence of motor fluctuations compared to placebo.

Table 1: Summary of Clinical Findings

StudyParticipantsDurationPrimary OutcomeResults
1,00024 weeksUPDRS ImprovementSignificant improvement (p < 0.001)
50012 monthsQuality of LifeEnhanced quality of life metrics

Safety and Side Effects

While Ropinirole is generally well-tolerated, some common side effects include:

  • Nausea
  • Dizziness
  • Somnolence
  • Orthostatic hypotension

Severe side effects can include impulse control disorders, which necessitate careful monitoring during treatment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride critical for experimental design?

  • Methodological Answer : Begin by characterizing the compound using its molecular formula (C₁₆H₂₄N₂O·HCl, molecular weight 296.84 g/mol) and melting point (260–265°C) . Employ techniques such as nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) with ammonium bicarbonate-based mobile phases (pH 9.2–9.3) for purity assessment, and mass spectrometry (MS) for molecular ion confirmation .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Use validated reverse-phase HPLC methods with mobile phases containing acetonitrile and ammonium acetate (pH 2.5) or ammonium bicarbonate (pH 9.3) to enhance peak resolution . For biological samples, implement solid-phase extraction (SPE) to reduce matrix interference. Calibrate with certified reference standards (e.g., USP/EP impurity standards) to ensure traceability .

Advanced Research Questions

Q. What strategies are recommended for resolving co-eluting impurities during HPLC analysis?

  • Methodological Answer : Optimize gradient elution protocols (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate structurally similar impurities like 4-[2-(Dipropylamino)ethyl]-1-hydroxyindolin-2-one . Employ orthogonal methods such as hydrophilic interaction chromatography (HILIC) or LC-MS/MS for confirmation. Adjust pH to 2.5–3.0 to protonate amine groups and minimize peak tailing .

Q. How should researchers characterize degradation products formed under forced stress conditions (e.g., light, heat, oxidation)?

  • Methodological Answer : Subject the compound to ICH Q1B photostability guidelines (UV/visible light exposure) and thermal stress (40–80°C). Analyze degradation products using LC-MS with electrospray ionization (ESI) to identify mass shifts indicative of oxidation (e.g., +16 Da for hydroxylation) or dealkylation . Cross-reference fragmentation patterns with synthetic impurities (e.g., 4-[2-(Propylamino)ethyl]indolin-2-one) .

Q. What synthetic routes yield the highest purity of the compound, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize reductive amination of 4-(2-oxoethyl)indolin-2-one with propylamine in the presence of sodium cyanoborohydride, followed by HCl salt formation . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., methanol/water mixtures) to minimize by-products like 4-[2-(Dipropylamino)ethyl] derivatives . Purify via recrystallization in ethanol/water (3:1 v/v) .

Q. What in silico approaches are suitable for predicting the compound’s receptor-binding affinity and selectivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against β-adrenergic receptor models (PDB: 2RH1) to assess interactions with residues critical for ligand binding (e.g., Asp113, Tyr316) . Validate predictions using surface plasmon resonance (SPR) or radioligand displacement assays (e.g., [³H]-CGP12177A for β₃-adrenoceptors) .

Data Contradiction and Validation

Q. How to address discrepancies in reported impurity profiles across different pharmacopoeial standards?

  • Methodological Answer : Compare EP and USP impurity thresholds (e.g., EP requires reporting impurities ≥0.05%, while USP may exclude process-related impurities) . Cross-validate using orthogonal analytical methods (e.g., GC-MS for volatile impurities, ICP-MS for elemental contaminants) .

Q. What experimental controls are essential when studying the compound’s stability in aqueous buffers?

  • Methodological Answer : Include negative controls (e.g., buffer-only samples) to distinguish hydrolysis products from inherent impurities. Use deuterated solvents (e.g., D₂O) in NMR studies to track proton exchange rates and confirm hydrolytic degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride
Reactant of Route 2
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4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride

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